N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide
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Overview
Description
N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide is a compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituents but often involve the use of catalysts and specific solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antidiabetic, and antioxidant properties.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar biological activities.
Benzotriazole: Another triazole derivative with distinct properties.
Pyrazole: A structurally related compound with different biological activities
Uniqueness
N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide is unique due to its specific substitution pattern and the presence of the propionamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(benzotriazol-1-yl)propanamide |
InChI |
InChI=1S/C9H10N4O/c1-2-9(14)11-13-8-6-4-3-5-7(8)10-12-13/h3-6H,2H2,1H3,(H,11,14) |
InChI Key |
UGDPZRFHNWBFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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